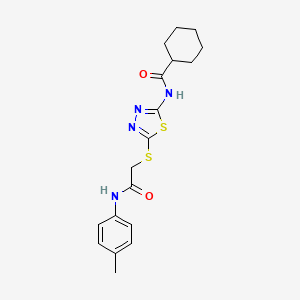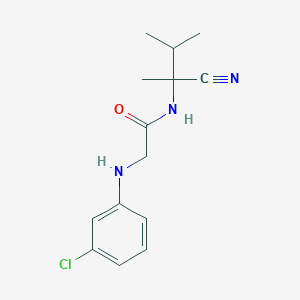
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential applications in medicinal chemistry, including their roles as anti-inflammatory agents, antiviral agents, and anticancer agents. The papers provided discuss various benzamide derivatives with different substitutions and their synthesis, characterization, and biological evaluation.
Synthesis Analysis
The synthesis of benzamide derivatives often involves the reaction of benzoyl isothiocyanate with different nucleophiles followed by alkylation and further reactions to introduce various substituents. For instance, the synthesis of benzamide-based 5-aminopyrazoles was achieved through a reaction with malononitrile in KOH–EtOH, followed by alkylation with alkyl halides and a reaction with hydrazine . Similarly, antipyrine derivatives were synthesized and characterized, indicating the versatility of the synthetic routes for benzamide derivatives . These synthetic methods are crucial for creating a library of compounds for biological evaluation.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . The X-ray structure characterization provides detailed insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding and π-interactions, which are significant for the stability and biological activity of these compounds .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including 1,3-dipolar cycloaddition and rearrangement, to form novel classes of compounds . The reactivity of these compounds is influenced by the substituents on the benzamide core, which can lead to different biological activities. The intermolecular interactions, such as hydrogen bonds and π-interactions, play a role in the reactivity and assembly of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The solid-state structures, analyzed through Hirshfeld surface analysis and DFT calculations, reveal the importance of electrostatic energy contributions and the role of hydrogen bonding in the stabilization of the molecular sheets . The thermal analysis of these compounds provides information on their stability and decomposition patterns, which are essential for their potential applications .
Biological Evaluation
Benzamide derivatives have shown remarkable biological activities, including antiavian influenza virus activity, with some compounds exhibiting significant antiviral activities against the H5N1 subtype . The antiproliferative activity of certain benzamide derivatives has been demonstrated in cancer cell lines, with effects on mTORC1 activity and autophagy . Additionally, these compounds have been screened for their inhibitory potential against various enzymes, indicating their potential to bind nucleotide protein targets .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
A key application of similar compounds involves the synthesis of novel heterocyclic structures showing remarkable activity against specific targets. For instance, benzamide-based 5-aminopyrazoles have been synthesized through a novel route, leading to compounds with significant antiviral activities, particularly against the bird flu influenza (H5N1) virus, showcasing their potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020). This demonstrates the versatility of benzamide and pyrazole derivatives in generating biologically active molecules.
Biological Activity
Derivatives of benzamide and pyrazole have been studied for their potential biological applications. For example, N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides exhibit potential biological applications and were screened for their inhibitory potential against specific enzymes, showcasing their relevance in the field of medicinal chemistry (Saeed et al., 2015).
Antipyrine-like Derivatives
The study and development of antipyrine-like derivatives further underline the broad applicability of compounds within this chemical space. Specific derivatives have been synthesized and characterized, revealing insights into their intermolecular interactions and potential biological activity. Such compounds are of considerable interest for applications in medicinal chemistry, as they can bind nucleotide protein targets, indicating their versatility in drug design and development (Saeed et al., 2020).
Propriétés
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-5-6-7-12-24-17-10-8-16(9-11-17)19(23)20-18-13-15(4)21-22(18)14(2)3/h8-11,13-14H,5-7,12H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIMXCKEHAEXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2542133.png)


![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2542136.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2542141.png)

![Tert-butyl n-(1-{[(2s,4r)-4-methoxypyrrolidin-2-yl]methyl}-1h-pyrazol-3-yl)carbamate hydrochloride](/img/structure/B2542143.png)
![7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid](/img/structure/B2542144.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-benzoylbenzamide](/img/structure/B2542145.png)

![Methyl amino[2-(trifluoromethyl)phenyl]acetate](/img/structure/B2542149.png)
![8-[(2E)-2-[(4-Fluorophenyl)methylidene]hydrazinyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2542151.png)